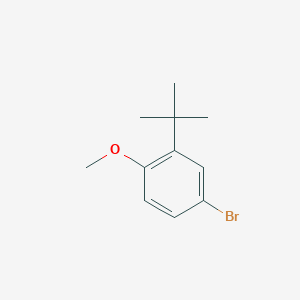










|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9](Br)[CH:8]=[CH:7][C:6]=1[O:12][CH3:13])([CH3:4])([CH3:3])[CH3:2].[Li]CCCC.C([O:22][B:23](OC(C)C)[O:24]C(C)C)(C)C.Cl>C1COCC1.CCOCC>[C:1]([C:5]1[CH:10]=[C:9]([B:23]([OH:24])[OH:22])[CH:8]=[CH:7][C:6]=1[O:12][CH3:13])([CH3:4])([CH3:3])[CH3:2]
|


|
Name
|
|
|
Quantity
|
23.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)Br)OC
|
|
Name
|
|
|
Quantity
|
238 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
65.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
34.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
dropwise maintaining a temperature below −70° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to RT overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled to 0° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
After warming to RT the mixture
|
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted ether (3×)
|
|
Type
|
WASH
|
|
Details
|
The resulting organic layer was washed with water, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Mg2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
WAIT
|
|
Details
|
the resulting yellowish residue solidified overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was collected
|
|
Type
|
WASH
|
|
Details
|
washed with hexane
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1OC)B(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.68 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |